(2,6-Dimethoxypyridin-3-yl)methanamine

Overview

Description

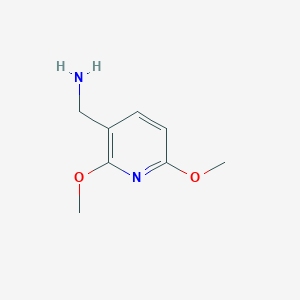

(2,6-Dimethoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethoxypyridin-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethoxypyridine.

Functional Group Introduction: The introduction of the methanamine group at the 3 position can be achieved through a nucleophilic substitution reaction. This involves the reaction of 2,6-dimethoxypyridine with a suitable amine source under controlled conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactants: Using bulk quantities of 2,6-dimethoxypyridine and the amine source.

Optimized Conditions: Optimizing reaction conditions to ensure high yield and purity, including temperature control, reaction time, and purification steps.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methanamine group to other functional groups.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can produce various alkylated or acylated derivatives.

Scientific Research Applications

(2,6-Dimethoxypyridin-3-yl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine: This compound has a cyclopropyl group instead of a methanamine group.

2,6-Dimethoxypyridine: The parent compound without the methanamine group.

3,4-Dimethoxyphenethylamine: A structurally similar compound with a phenethylamine backbone.

Uniqueness: this compound is unique due to the presence of both methoxy and methanamine groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

(2,6-Dimethoxypyridin-3-yl)methanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2, with a molecular weight of approximately 194.23 g/mol. The compound features a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an amine functional group at the 3 position. The presence of methoxy groups enhances its solubility and alters electronic properties, making it a subject of interest in various chemical and biological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its ability to interact with various biological receptors and enzymes positions it as a potential candidate for therapeutic applications. Notably, compounds with similar structures have shown promise in modulating receptor activities and influencing signaling pathways related to inflammation and immune responses.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA .

- Anticancer Properties : The compound's interaction with specific molecular targets may also extend to anticancer applications. Research on related pyridine derivatives has shown antiproliferative effects on various cancer cell lines, indicating potential for further exploration in oncology .

- Neurological Implications : Given its structural characteristics, this compound could be investigated for neuroprotective effects or as a modulator in neurodegenerative diseases.

The mechanism of action for this compound involves its interaction with specific biological targets. It can act as a ligand that binds to receptors or enzymes, modulating their activity. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methoxypyridine | One methoxy group at position 2 | Less hydrophilic than this compound |

| 4-Methylpyridine | Methyl group at position 4 | Different electronic characteristics affecting reactivity |

| 3-Aminopyridine | Amino group at position 3 | Exhibits different biological activity compared to this compound |

This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity.

Case Studies and Research Findings

- Antimicrobial Studies : A study focused on the antimicrobial efficacy of similar pyridine derivatives revealed that they exhibited significant bacteriostatic effects against various bacterial strains. The compound's effectiveness was comparable to established antibiotics, suggesting potential use in treating resistant infections .

- Cytotoxicity Assessments : Research evaluating the cytotoxic effects of related compounds on cancer cell lines showed promising results. These studies indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells from toxicity.

Properties

IUPAC Name |

(2,6-dimethoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQDHXCFHMBVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735236 | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851773-56-3 | |

| Record name | 2,6-Dimethoxy-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851773-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.